

Renzapride Hydrochloride in Functional GI Disorders: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Renzapride hydrochloride*

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A comprehensive review of Renzapride's efficacy in functional gastrointestinal disorders, with a comparative look at alternative therapies, supported by experimental data for researchers, scientists, and drug development professionals.

Renzapride hydrochloride, a dual-action 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist, has been investigated for its therapeutic potential in functional gastrointestinal (GI) disorders, particularly Irritable Bowel Syndrome with Constipation (IBS-C). This guide provides a meta-analysis of its efficacy, compares it with other treatment modalities, and details the experimental protocols of key clinical trials to offer a comprehensive resource for the scientific community.

Comparative Efficacy of Renzapride and Alternatives

A meta-analysis of randomized controlled trials (RCTs) has assessed the efficacy of renzapride in IBS patients. While some studies have shown a numerical improvement in symptoms compared to placebo, the overall results have not consistently demonstrated statistical superiority.^[1] For a clearer perspective, this section presents available data from clinical trials of renzapride and two other prominent prokinetic agents used in functional GI disorders: prucalopride (a selective 5-HT₄ agonist) and tegaserod (a 5-HT₄ partial agonist).

It is important to note that direct head-to-head clinical trials between renzapride and these alternatives are limited. The following tables summarize data from separate placebo-controlled

trials, which may have variations in study populations and primary endpoints, thus necessitating careful interpretation.

Table 1: Efficacy of Renzapride in IBS-C (12-Week Treatment)

Endpoint	Renzapride Dose	Renzapride (%)	Placebo (%)
Global Relief of IBS Symptoms (Responder Rate) ¹	4 mg daily	33.2	24.3
2 mg b.d.	29.8	24.3	
Mean Number of Months with Overall IBS Symptom Relief ²	4 mg daily	0.55	0.44
2 mg b.d.	0.60	0.44	

¹Data from Lembo et al., 2010. Responder defined as patients reporting satisfactory relief of overall IBS symptoms.[2] ²Data from Lembo et al., 2010.[2]

Table 2: Efficacy of Prucalopride in Chronic Constipation (12-Week Treatment)

Endpoint	Prucalopride Dose	Prucalopride (%)	Placebo (%)
≥3 Spontaneous Complete Bowel Movements (SCBMs)/week (Responder Rate) ¹	2 mg daily	30.9	12.0
4 mg daily	28.4	12.0	
Increase of ≥1 SCBM/week (Responder Rate) ¹	2 mg daily	47.3	25.8
4 mg daily	46.6	25.8	

¹Data from Camilleri et al., 2008.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Efficacy of Tegaserod in IBS-C in Women (12-Week Treatment)

Endpoint	Tegaserod Dose	Tegaserod (%)	Placebo (%)
Global Relief of Symptoms (Responder Rate) ¹	6 mg b.d.	38.4 - 46.8	28.3 - 38.8
Clinical Response (Last 4 weeks) ²	6 mg b.d.	43.3	35.9

¹Data from a review of three large clinical trials.[6][7] ²Data from a pooled analysis of 4 controlled trials.[8][9]

Experimental Protocols of Key Clinical Trials

Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy data. Below are summaries of the experimental protocols for pivotal studies of renzapride, prucalopride, and tegaserod.

Renzapride: Lembo et al., 2010 (NCT00268879)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][10]
- Patient Population: Women aged 18-65 years with a diagnosis of IBS-C according to Rome II criteria.[10]
- Intervention: Patients were randomized to receive renzapride 4 mg once daily, renzapride 2 mg twice daily, or placebo for 12 weeks.[2]
- Primary Outcome Measure: The number of months a patient was a responder for overall relief of IBS symptoms.[10]
- Secondary Outcome Measures: Included monthly responder rates for relief of abdominal pain/discomfort, bowel problems, and bloating/abdominal distention.[10]

Prucalopride: Camilleri et al., 2008 (NCT00483886)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.[3]
- Patient Population: Patients with severe chronic constipation, defined as having two or fewer spontaneous, complete bowel movements per week.[3]
- Intervention: Patients received either placebo, 2 mg of prucalopride, or 4 mg of prucalopride once daily for 12 weeks.[3]

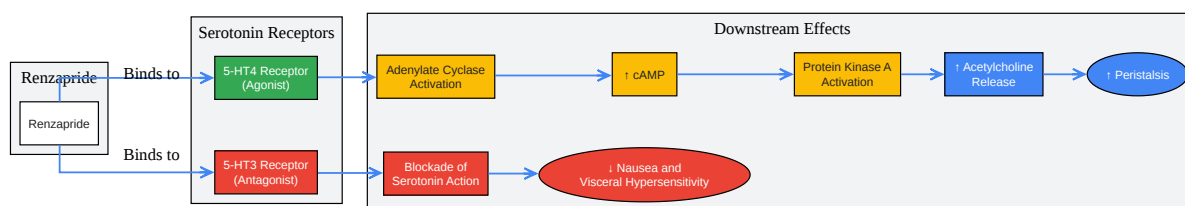
- Primary Efficacy Endpoint: The proportion of patients who had a weekly average of three or more spontaneous, complete bowel movements over the 12-week treatment period.[3]
- Secondary Efficacy Endpoints: Included assessments from daily diaries and validated questionnaires on bowel function and symptom severity.[3]

Tegaserod: Pooled Analysis of 4 Controlled Trials

- Study Design: Pooled data from four separate 12-week, randomized, placebo-controlled trials.[8][9]
- Patient Population: Primarily women with IBS-C.[8][9]
- Intervention: Tegaserod 6 mg twice daily or placebo.[8][9]
- Primary Endpoint (in pooled analysis): Subjective global assessment of IBS-C symptom relief, with responders defined as those rating themselves as "considerably" or "completely" relieved for at least 50% of the time or at least "somewhat relieved" for 100% of the time over the last 4 weeks of the study.[9]

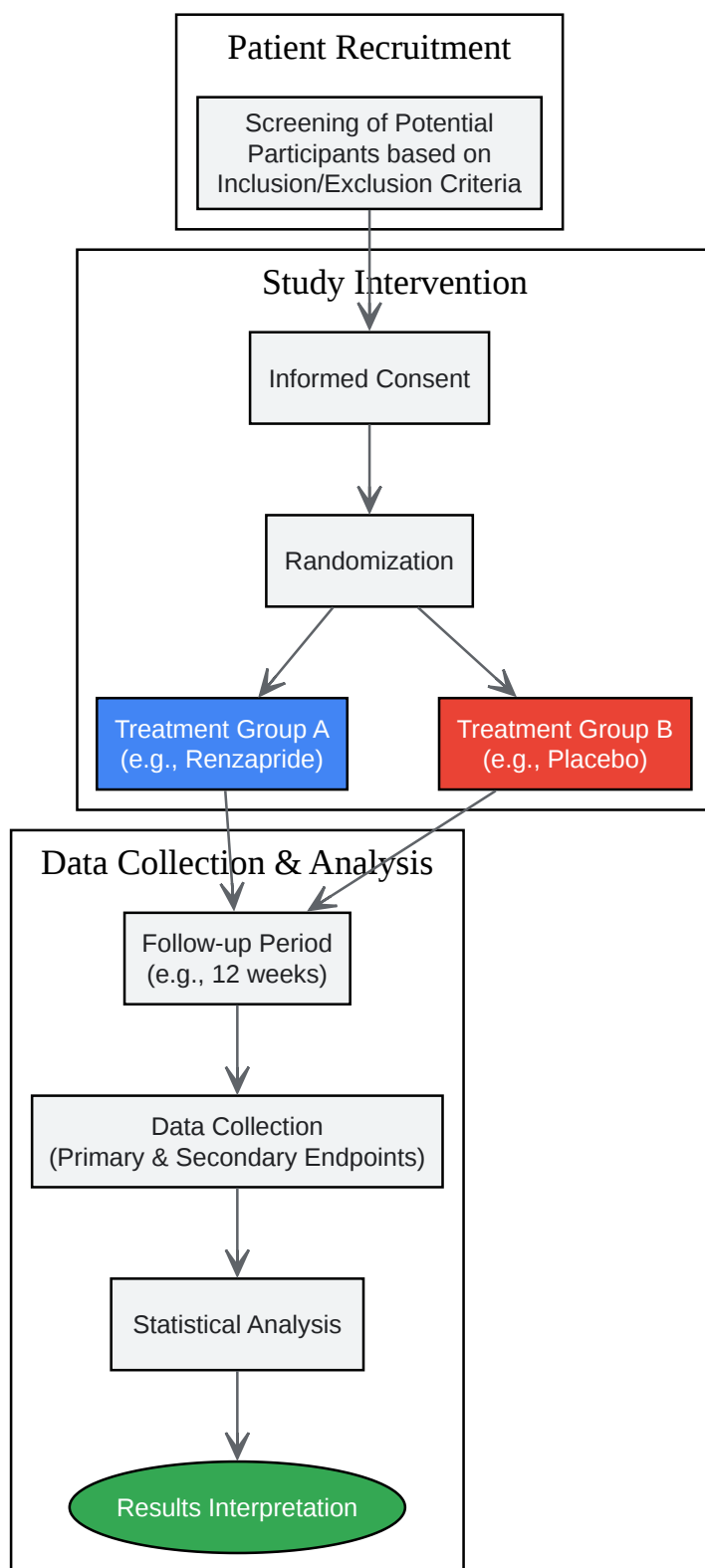
Visualizing Mechanisms and Methodologies

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of renzapride, a typical clinical trial workflow, and the logical flow of a meta-analysis search strategy.



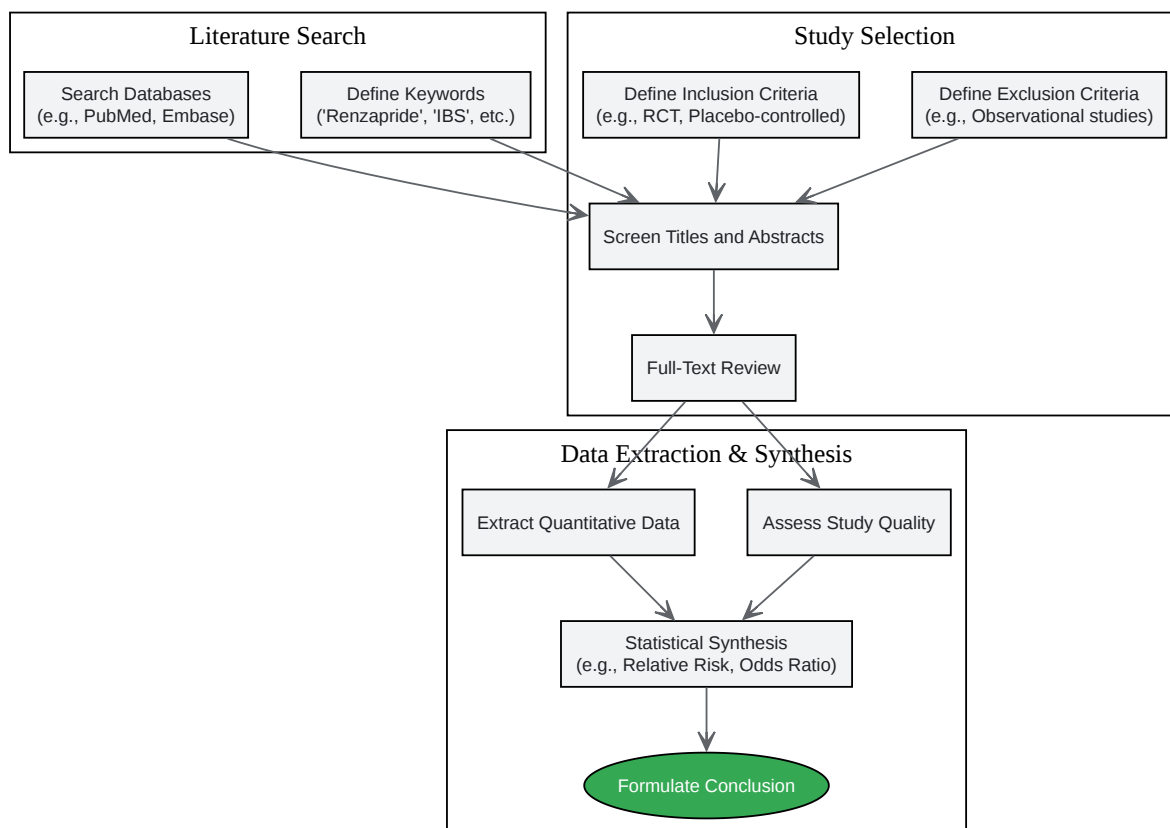
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Renzapride's dual mechanism of action.



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A typical workflow for a randomized controlled trial.



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Logical flow of a meta-analysis search and selection process.

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- To cite this document: BenchChem. [Renzapride Hydrochloride in Functional GI Disorders: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573620#meta-analysis-of-renzapride-hydrochloride-efficacy-in-functional-gi-disorders]

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